SARS-CoV-2 Mpro-IN-4

Description

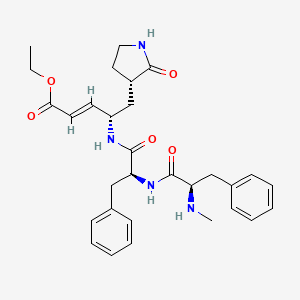

Structure

2D Structure

Properties

Molecular Formula |

C30H38N4O5 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |

InChI |

InChI=1S/C30H38N4O5/c1-3-39-27(35)15-14-24(20-23-16-17-32-28(23)36)33-30(38)26(19-22-12-8-5-9-13-22)34-29(37)25(31-2)18-21-10-6-4-7-11-21/h4-15,23-26,31H,3,16-20H2,1-2H3,(H,32,36)(H,33,38)(H,34,37)/b15-14+/t23-,24+,25+,26-/m0/s1 |

InChI Key |

GTZYQUBJXCAIFT-ZNOLMFCZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC |

Canonical SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Action Inhibitor, SARS-CoV-2 Mpro-IN-4: A Technical Overview of its Discovery and Synthesis

For Immediate Release

A significant advancement in the landscape of COVID-19 therapeutics has been the development of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor targeting both the viral main protease (Mpro) and the host's Cathepsin L (CatL). This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and the experimental protocols utilized in its characterization, intended for researchers, scientists, and drug development professionals.

This compound, also identified as SM141 in its seminal publication, has demonstrated remarkable efficacy in preclinical studies by simultaneously blocking two critical pathways essential for SARS-CoV-2 proliferation: viral replication and entry into host cells.[1][2][3][4]

Quantitative Data Summary

The inhibitory and antiviral activities of this compound (SM141) have been quantified through rigorous enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below for clear comparison.

| Target/Assay | Metric | Value |

| SARS-CoV-2 Main Protease (Mpro) | IC50 | 900 nM |

| Human Cathepsin L (CatL) | IC50 | 60 nM |

| SARS-CoV-2 Replication (in hACE2-A549 cells) | EC50 | 8.2 nM |

Mechanism of Action: A Two-Pronged Attack

This compound employs a dual-inhibition strategy to combat viral infection. This mechanism is visualized in the signaling pathway diagram below.

The inhibitor targets:

-

SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease crucial for cleaving the viral polyprotein into functional proteins necessary for viral replication.[1][2][3][4] By inhibiting Mpro, Mpro-IN-4 directly halts the replication machinery of the virus.

-

Cathepsin L (CatL): This host cysteine protease is involved in the cleavage of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells via the endocytic pathway.[1][2][3][4] Inhibition of CatL by Mpro-IN-4 effectively blocks this route of cellular entry.

Synthesis of this compound (SM141)

The synthesis of this compound is a multi-step process involving the coupling of key intermediates. A generalized workflow for the synthesis is depicted below. For detailed synthetic procedures and characterization data, readers are referred to the supplementary information of the primary publication.

Experimental Protocols

The characterization of this compound involved several key experiments to determine its inhibitory activity and antiviral efficacy. The methodologies for these assays are detailed below.

Enzymatic Inhibition Assays

A fluorescence resonance energy transfer (FRET) based assay is a common method to determine the IC50 values for both Mpro and Cathepsin L.

Workflow for Enzymatic Inhibition Assay:

Protocol for Mpro Inhibition Assay:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., based on the nsp4/5 cleavage sequence)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM TCEP)

-

This compound (serially diluted)

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Add a solution of recombinant Mpro to the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells and pre-incubate with the enzyme.

-

Initiate the reaction by adding the fluorogenic Mpro substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol for Cathepsin L Inhibition Assay:

-

Reagents and Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 5 mM DTT)

-

This compound (serially diluted)

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Activate recombinant Cathepsin L in the assay buffer.

-

Add the activated Cathepsin L to the wells of a 384-well plate.

-

Add serial dilutions of this compound and pre-incubate with the enzyme.

-

Initiate the reaction by adding the fluorogenic Cathepsin L substrate.

-

Monitor the increase in fluorescence intensity over time.

-

Calculate the initial reaction velocities and determine the IC50 value as described for the Mpro assay.

-

Cell-Based Antiviral Assay

The antiviral efficacy of this compound is determined by its ability to inhibit viral replication in a relevant cell line.

Workflow for Cell-Based Antiviral Assay:

References

- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [repository.escholarship.umassmed.edu]

In-Depth Technical Guide: Mechanism of Action of SARS-CoV-2 Mpro-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor of the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CatL). This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor's mechanism and associated workflows.

Core Mechanism of Action

This compound, also identified as SM141, is a covalent inhibitor that targets two critical proteases involved in the SARS-CoV-2 lifecycle.[1][2] Its dual-action mechanism involves:

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in viral replication.[1][2] Mpro-IN-4 covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and halting viral replication.[1][3]

-

Inhibition of Human Cathepsin L (CatL): Cathepsin L is a host cysteine protease located in the endosomes and lysosomes. It facilitates viral entry into host cells by cleaving the SARS-CoV-2 spike (S) protein.[1][2] By inhibiting CatL, Mpro-IN-4 blocks this essential activation step, preventing the virus from entering and infecting host cells.

This dual-inhibition strategy provides a powerful, two-pronged antiviral attack, targeting both viral replication and entry.

Quantitative Inhibitory and Antiviral Activity

The potency of this compound (SM141) has been quantified through various in vitro assays. The following tables summarize the key inhibitory and antiviral parameters.

| Target Enzyme | Inhibitor | Assay Type | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| SARS-CoV-2 Mpro | Mpro-IN-4 (SM141) | Biochemical Assay | 900 | 1,100 | [1] |

| Human Cathepsin L | Mpro-IN-4 (SM141) | Biochemical Assay | 60 | 11,000 | [1] |

| Cell Line | Virus | Inhibitor | Assay Type | EC50 (nM) | EC90 (nM) | Reference |

| A549-hACE2 | SARS-CoV-2 | Mpro-IN-4 (SM141) | Antiviral Assay | 8.2 | 22.1 | [1] |

| Huh7.5 | SARS-CoV-2 | Mpro-IN-4 (SM141) | Antiviral Assay | 14.7 | - | [4] |

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action and experimental workflows for evaluating this compound.

Dual Inhibition Signaling Pathway

Caption: Dual inhibition of SARS-CoV-2 entry and replication by Mpro-IN-4.

Covalent Inhibition of Mpro Active Site

Caption: Covalent modification of Mpro's catalytic Cys145 by Mpro-IN-4.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the comprehensive evaluation of Mpro-IN-4.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay measures the ability of an inhibitor to block the proteolytic activity of Mpro using a fluorescently labeled peptide substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Mpro-IN-4 (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Mpro-IN-4 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 384-well plate, add 10 µL of recombinant Mpro (final concentration ~0.5 µM) to each well.

-

Add 10 µL of the diluted Mpro-IN-4 or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to Mpro activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Cathepsin L Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of Cathepsin L activity using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

-

Assay Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT

-

Mpro-IN-4 (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Mpro-IN-4 in DMSO and then in Assay Buffer.

-

Add 20 µL of recombinant Cathepsin L (final concentration ~1 nM) to each well of a 384-well plate.

-

Add 20 µL of the diluted Mpro-IN-4 or DMSO control.

-

Incubate at room temperature for 15 minutes.

-

Start the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM).

-

Measure the fluorescence intensity (excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.

-

Determine the reaction rates and calculate the percentage of inhibition.

-

Calculate the IC50 value from the dose-response curve.

Antiviral Activity Assay in A549-hACE2 Cells

This cell-based assay determines the efficacy of Mpro-IN-4 in inhibiting SARS-CoV-2 replication in a relevant human lung cell line.

Materials:

-

A549 cells stably expressing human ACE2 (A549-hACE2)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Mpro-IN-4

-

96-well cell culture plates

-

Reagents for quantifying viral RNA (qRT-PCR) or viral-induced cytopathic effect (CPE).

Procedure:

-

Seed A549-hACE2 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of Mpro-IN-4 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted inhibitor or vehicle control.

-

Incubate for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.05.

-

Incubate the infected cells for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, quantify the viral replication. This can be done by:

-

qRT-PCR: Extract RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify the viral RNA copy number.

-

CPE Assay: Visually score the cytopathic effect or use a cell viability assay (e.g., CellTiter-Glo) to measure the protective effect of the inhibitor.

-

-

Calculate the percentage of viral inhibition for each concentration.

-

Determine the EC50 and EC90 values by plotting the percentage of inhibition against the inhibitor concentration.

X-ray Crystallography of Mpro in Complex with Mpro-IN-4

This method is used to determine the three-dimensional structure of Mpro bound to Mpro-IN-4, providing insights into the precise binding mode. The co-crystal structure of SARS-CoV-2 Mpro with SM141 (Mpro-IN-4) is available in the Protein Data Bank under the accession code 7MB0 .[5]

General Procedure:

-

Protein Expression and Purification: Recombinant SARS-CoV-2 Mpro is expressed (e.g., in E. coli) and purified to high homogeneity using chromatographic techniques.

-

Co-crystallization: The purified Mpro is incubated with an excess of Mpro-IN-4 to ensure complex formation. Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain well-diffracting crystals of the Mpro-inhibitor complex.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the Mpro-inhibitor complex is built into the electron density and refined to yield a high-resolution atomic model. This model reveals the covalent bond between the inhibitor and Cys145 and other non-covalent interactions within the active site.

References

- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

In-Depth Technical Guide: Structure-Activity Relationship of SARS-CoV-2 Mpro-IN-4

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

SARS-CoV-2 Mpro-IN-4 has been identified as a potent dual inhibitor of the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L (CatL), two cysteine proteases crucial for the viral life cycle. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Mpro-IN-4, based on available scientific literature. The document summarizes key quantitative data, outlines the experimental methodologies employed in its characterization, and visualizes the logical relationships in its mechanism of action.

Introduction to this compound

SARS-CoV-2, the causative agent of COVID-19, relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for the proteolytic processing of its polyproteins, a critical step in the viral replication cycle. Additionally, the host cysteine protease, Cathepsin L, is involved in the priming of the viral spike (S) protein, facilitating viral entry into host cells. Therefore, dual inhibition of both Mpro and Cathepsin L presents a promising therapeutic strategy against COVID-19.

Mpro-IN-4 has emerged as a significant lead compound in this context, demonstrating potent inhibitory activity against both enzymes and notable antiviral efficacy in cell-based assays.

Quantitative Inhibitory and Antiviral Activity

The inhibitory potency of this compound against its primary targets and its antiviral activity have been quantified through various in vitro assays. The key data are summarized in the table below for clear comparison.

| Target/Assay | IC50 Value | Cell Line |

| SARS-CoV-2 Main Protease (Mpro) | 900 nM | - |

| Human Cathepsin L (CatL) | 60 nM | - |

| Antiviral Activity | 8.2 nM | A549-hACE2 |

Table 1: Summary of quantitative data for this compound.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general experimental protocols used for the synthesis and biological evaluation of dual Mpro and Cathepsin L inhibitors like Mpro-IN-4.

General Synthesis of Dual Mpro/Cathepsin L Inhibitors

The synthesis of dual inhibitors targeting Mpro and Cathepsin L typically involves a multi-step process. While a specific, detailed protocol for Mpro-IN-4 is not publicly available, the general approach involves the coupling of a recognition moiety that interacts with the substrate-binding pockets of the proteases to a reactive "warhead" that covalently modifies the catalytic cysteine residue.

A generalized workflow for the synthesis is depicted in the diagram below.

Caption: Generalized workflow for the synthesis of peptidomimetic dual Mpro/Cathepsin L inhibitors.

Enzymatic Inhibition Assays

The inhibitory activity of compounds against SARS-CoV-2 Mpro and Cathepsin L is typically determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

Principle: A fluorogenic peptide substrate containing a cleavage site for the respective protease is used. The peptide is flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a lower fluorescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

General Protocol:

-

Reagents: Recombinant SARS-CoV-2 Mpro or human Cathepsin L, FRET peptide substrate, assay buffer, and the test compound (e.g., Mpro-IN-4) at various concentrations.

-

Procedure: a. The enzyme and the test compound are pre-incubated in an assay buffer in a 96-well plate. b. The FRET substrate is added to initiate the enzymatic reaction. c. The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths. d. The rate of reaction is calculated from the linear phase of the fluorescence curve. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a FRET-based enzymatic inhibition assay.

Antiviral Activity Assay in A549-hACE2 Cells

The antiviral efficacy of Mpro-IN-4 was evaluated in a cell-based assay using human lung adenocarcinoma cells (A549) engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for SARS-CoV-2.

Principle: A549-hACE2 cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is assessed by quantifying the amount of viral RNA or by measuring the cytopathic effect (CPE) of the virus on the cells.

General Protocol:

-

Cell Culture: A549-hACE2 cells are seeded in 96-well plates and cultured until they reach a suitable confluency.

-

Compound Treatment: The cells are pre-treated with serial dilutions of the test compound.

-

Viral Infection: The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a defined period to allow for viral replication.

-

Quantification of Antiviral Activity:

-

qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the viral load is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

-

CPE Assay: The viability of the cells is assessed using assays such as the MTT or CellTiter-Glo assay. A reduction in the viral-induced CPE indicates antiviral activity.

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits viral replication by 50%, is calculated.

Caption: Workflow for a cell-based antiviral activity assay.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study with a comprehensive table of Mpro-IN-4 analogs and their corresponding activities is not publicly available, general SAR principles for dual Mpro and Cathepsin L inhibitors have been established.

-

P1 Position: The S1 subsite of Mpro has a strong preference for a glutamine residue. Therefore, many inhibitors incorporate a glutamine mimetic, such as a lactam ring, at the P1 position. However, studies have shown that hydrophobic residues can also be accommodated in the S1 pocket, which is a key feature for dual-targeting Cathepsin L.

-

P2 Position: The S2 subsite of Mpro is a large, hydrophobic pocket. Modifications at the P2 position with bulky, hydrophobic groups generally enhance the inhibitory potency against Mpro.

-

Warhead: The electrophilic "warhead" is crucial for the covalent inhibition of the catalytic cysteine residue in both Mpro and Cathepsin L. Common warheads include aldehydes, ketones, and Michael acceptors. The nature of the warhead influences the reversibility and potency of the inhibition.

-

Dual Targeting Strategy: The development of dual inhibitors requires a careful balance of structural features that can be accommodated by the active sites of both Mpro and Cathepsin L. The flexibility of the S1 pocket of Mpro to accommodate non-canonical hydrophobic residues is a key aspect that enables this dual-targeting approach.

Caption: Logical relationship of key structural features of a dual Mpro/Cathepsin L inhibitor.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral therapeutics against COVID-19 due to its dual inhibitory mechanism against both a key viral enzyme and a host factor involved in viral entry. The quantitative data highlight its potent activity at the nanomolar level. Further optimization based on the structure-activity relationship insights discussed herein could lead to the development of clinical candidates with improved efficacy and pharmacokinetic properties. The experimental workflows provided in this guide serve as a foundation for future research and development in this area.

References

- 1. Design, synthesis, and development of dual inhibitors of cathepsin L and SARS-CoV 2 main protease - American Chemical Society [acs.digitellinc.com]

- 2. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

Dual Inhibition of SARS-CoV-2 Mpro and Cathepsin L by Mpro-IN-4: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor of the viral main protease (Mpro) and the host's Cathepsin L (CatL). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against SARS-CoV-2. Mpro-IN-4, also referred to as SM141, has demonstrated significant antiviral activity by targeting two distinct and critical stages of the viral life cycle: viral replication and host cell entry.[1][2][3]

Executive Summary

This compound exhibits a dual mechanism of action, inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral polyprotein processing and subsequent replication, and Cathepsin L, a host cysteine protease crucial for the proteolytic activation of the viral spike (S) protein, which facilitates viral entry into host cells.[1][2][3] This dual-targeting strategy presents a promising approach to combat COVID-19 by simultaneously disrupting two key viral processes.

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified through various enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Target/Assay | Inhibitor | IC50 (nM) | Reference |

| SARS-CoV-2 Mpro | This compound (SM141) | 900 | [2] |

| Cathepsin L | This compound (SM141) | 60 | [2] |

| SARS-CoV-2 Replication (A549-hACE2 cells) | This compound (SM141) | 8.2 | [1][2][3] |

Mechanism of Action: A Dual-Pronged Attack

This compound's antiviral efficacy stems from its ability to concurrently inhibit two critical proteases involved in the viral life cycle.

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease that plays an indispensable role in the viral replication cycle by cleaving the two large polyproteins, pp1a and pp1ab, into functional non-structural proteins (nsps). By inhibiting Mpro, Mpro-IN-4 effectively halts the maturation of these essential viral proteins, thereby arresting viral replication.

-

Inhibition of Host Cathepsin L: Cathepsin L is a host lysosomal cysteine protease. For SARS-CoV-2, Cathepsin L is involved in the proteolytic cleavage of the viral spike (S) protein, a necessary step for the virus to fuse with the host cell membrane and release its genetic material into the cytoplasm. By inhibiting Cathepsin L, Mpro-IN-4 blocks a key pathway for viral entry into host cells.

The dual inhibition of both a viral and a host factor makes Mpro-IN-4 a compelling candidate for further preclinical and clinical investigation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of dual inhibition and a general experimental workflow for the characterization of such inhibitors.

Caption: Dual inhibition of SARS-CoV-2 entry and replication by Mpro-IN-4.

Caption: General experimental workflow for dual inhibitor characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SARS-CoV-2 Mpro FRET-based Enzymatic Assay

This assay is designed to measure the enzymatic activity of Mpro and the inhibitory potential of compounds like Mpro-IN-4.

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Mpro-IN-4 (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Mpro-IN-4 in DMSO.

-

In a 384-well plate, add 50 nL of the compound dilutions.

-

Add 2.5 µL of Mpro solution (e.g., 300 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of the FRET substrate solution (e.g., 10 µM).

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cathepsin L FRET-based Enzymatic Assay

This assay quantifies the activity of human Cathepsin L and the inhibitory effect of Mpro-IN-4.

-

Principle: Similar to the Mpro assay, this FRET-based assay uses a fluorogenic peptide substrate that is specifically cleaved by Cathepsin L, leading to a measurable increase in fluorescence.

-

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic peptide substrate (e.g., Z-FR-AMC)

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 2 mM DTT

-

Mpro-IN-4 (or other test compounds) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Mpro-IN-4 in DMSO.

-

In a 96-well plate, add the compound dilutions.

-

Add the Cathepsin L enzyme to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals.

-

Determine the reaction rates and calculate the IC50 values as described for the Mpro assay.

-

SARS-CoV-2 Antiviral Assay in A549-hACE2 Cells

This cell-based assay evaluates the ability of Mpro-IN-4 to inhibit SARS-CoV-2 replication in a relevant human lung cell line.

-

Principle: A549 human lung adenocarcinoma cells engineered to overexpress the human ACE2 receptor (A549-hACE2) are infected with SARS-CoV-2. The extent of viral replication is quantified, often using a reporter virus (e.g., expressing luciferase) or by measuring viral RNA levels. The reduction in viral replication in the presence of the inhibitor is a measure of its antiviral activity.

-

Materials:

-

A549-hACE2 cells

-

SARS-CoV-2 (e.g., a strain expressing a reporter like NanoLuciferase)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Mpro-IN-4 (or other test compounds)

-

96-well cell culture plates

-

Luciferase assay reagent (if using a reporter virus)

-

RT-qPCR reagents (for viral RNA quantification)

-

-

Procedure:

-

Seed A549-hACE2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Mpro-IN-4 for a defined period (e.g., 1-2 hours).

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 24-48 hours), quantify viral replication.

-

For reporter virus: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

For viral RNA quantification: Isolate RNA from the cell supernatant or cell lysate and perform RT-qPCR to quantify viral genomes.

-

-

Calculate the percentage of viral inhibition at each compound concentration and determine the EC50 value by non-linear regression analysis.

-

Conclusion

This compound is a promising dual inhibitor that targets both a critical viral enzyme and a host factor essential for the SARS-CoV-2 life cycle. Its potent activity in both enzymatic and cell-based assays underscores its potential as a lead compound for the development of novel COVID-19 therapeutics. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other dual-targeting antiviral agents.

References

Preclinical Profile of SARS-CoV-2 Mpro-IN-4: A Dual Inhibitor of Viral Replication

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on SARS-CoV-2 Mpro-IN-4, a dual inhibitor targeting two key proteases involved in the SARS-CoV-2 life cycle: the viral Main Protease (Mpro) and the host cell's Cathepsin L (CatL). Due to the limited availability of a primary, peer-reviewed publication on this specific molecule, this document synthesizes data from publicly available sources and presents representative experimental protocols for its characterization.

Executive Summary

This compound has emerged as a molecule of interest due to its dual mechanism of action. It inhibits the SARS-CoV-2 Main Protease (Mpro), an enzyme essential for viral replication, and Cathepsin L, a host protease that plays a role in viral entry into host cells.[1][2][3] This dual-targeting strategy has the potential to deliver a potent antiviral effect. In vitro studies have demonstrated that this compound inhibits both enzymes in the nanomolar range and blocks viral replication in cell-based assays with high potency.[1][2][3] This guide summarizes the available quantitative data, provides detailed hypothetical experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound.

| Target/Assay | IC50 (nM) | Source |

| SARS-CoV-2 Main Protease (Mpro) | 900 | [1][2][3] |

| Cathepsin L (CatL) | 60 | [1][2][3] |

| SARS-CoV-2 Replication (hACE2-A549 cells) | 8.2 | [1][2][3] |

Note: Further preclinical data, including pharmacokinetics, in vivo efficacy, and safety/toxicology profiles, are not publicly available at this time.

Mechanism of Action

This compound exerts its antiviral activity by targeting two distinct proteases crucial for the viral life cycle.

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro, also known as 3CLpro, is a viral cysteine protease that cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins.[4][5] This process is essential for the assembly of the viral replication and transcription complex. By inhibiting Mpro, this compound directly interferes with viral replication.

-

Inhibition of Cathepsin L (CatL): Cathepsin L is a host lysosomal cysteine protease.[6] For SARS-CoV-2, after the virus enters the host cell through endocytosis, Cathepsin L can cleave the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[6] By inhibiting Cathepsin L, this compound can block this viral entry pathway.

The dual inhibition of both a viral and a host factor presents a potentially robust antiviral strategy.

Caption: Dual inhibitory mechanism of this compound.

Experimental Protocols (Representative)

The following are detailed, representative protocols for the in vitro characterization of this compound. These are based on standard methodologies and are intended to provide a framework for its evaluation.

SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against the viral main protease.

Caption: Workflow for a FRET-based Mpro inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Dilute recombinant SARS-CoV-2 Mpro in assay buffer to a 2x working concentration (e.g., 40 nM for a 20 nM final concentration).

-

Dilute a FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ/SGFRKME-EDANS) in assay buffer to a 2x working concentration (e.g., 20 µM for a 10 µM final concentration).

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to create a 10x working stock.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black plate, add 5 µL of the diluted Mpro-IN-4 solution or control (assay buffer with DMSO).

-

Add 20 µL of the 2x Mpro enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the 2x FRET substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every 60 seconds for 15-30 minutes.

-

Calculate the initial reaction velocity for each well by determining the linear slope of the fluorescence signal over time.

-

Determine the percent inhibition for each concentration of Mpro-IN-4 relative to the DMSO control.

-

Plot the percent inhibition as a function of the logarithm of the Mpro-IN-4 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cathepsin L Enzymatic Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory activity of this compound against human Cathepsin L.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a Cathepsin L assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT).

-

Activate recombinant human Cathepsin L according to the manufacturer's instructions. Dilute the activated enzyme in assay buffer to a 2x working concentration (e.g., 2 nM for a 1 nM final concentration).

-

Dilute a fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC) in assay buffer to a 2x working concentration (e.g., 40 µM for a 20 µM final concentration).

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well, black plate, add 5 µL of the diluted Mpro-IN-4 solution or control.

-

Add 20 µL of the 2x activated Cathepsin L solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 25 µL of the 2x fluorogenic substrate solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.

-

Calculate the reaction velocity from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each inhibitor concentration compared to the DMSO control.

-

Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting with a suitable dose-response curve.

-

Antiviral Cell-Based Assay (Plaque Reduction Assay)

This protocol describes a plaque reduction assay to determine the antiviral activity of this compound in a relevant cell line.

Caption: Workflow for a SARS-CoV-2 plaque reduction assay.

Detailed Steps:

-

Cell Preparation:

-

Seed human Angiotensin-Converting Enzyme 2 (hACE2) expressing A549 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Incubate the cells at 37°C with 5% CO2.

-

-

Infection:

-

On the day of the experiment, prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).

-

Dilute the SARS-CoV-2 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Aspirate the growth medium from the cell monolayers and wash with PBS.

-

Add the virus inoculum mixed with the respective concentrations of Mpro-IN-4 (or a vehicle control) to the wells.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Plaque Formation:

-

After the incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose in infection medium) containing the corresponding concentrations of Mpro-IN-4.

-

Incubate the plates at 37°C with 5% CO2 for 3-4 days to allow for plaque formation.

-

-

Quantification:

-

After the incubation period, fix the cells (e.g., with 10% formaldehyde) for at least 1 hour.

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of Mpro-IN-4 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the log of the Mpro-IN-4 concentration.

-

Future Directions

The initial in vitro data for this compound are promising, demonstrating potent dual inhibition and antiviral activity. However, a comprehensive preclinical assessment is necessary to evaluate its potential as a therapeutic candidate. Key future studies should include:

-

Pharmacokinetic profiling: Determination of oral bioavailability, plasma half-life, and metabolic stability.

-

In vivo efficacy studies: Evaluation of the compound's ability to reduce viral load and disease severity in animal models of SARS-CoV-2 infection (e.g., transgenic hACE2 mice).

-

Safety and toxicology assessment: In vitro cytotoxicity studies in various cell lines and in vivo toxicology studies to determine the therapeutic window.

-

Mechanism of action studies: Elucidation of the binding mode to both Mpro and Cathepsin L through structural biology (e.g., X-ray crystallography) and detailed kinetic analysis to determine the mechanism of inhibition (e.g., reversible, irreversible, competitive).

The successful completion of these studies will be critical in determining the translational potential of this compound as a novel antiviral agent for the treatment of COVID-19.

References

Biochemical Characterization of SARS-CoV-2 Mpro-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characteristics of SARS-CoV-2 Mpro-IN-4, a dual inhibitor of the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L (CatL). The information presented herein is intended to support research and drug development efforts targeting SARS-CoV-2.

Introduction

This compound has been identified as a dual-action inhibitor with the potential to disrupt the viral life cycle at two critical stages: viral entry into host cells and viral replication. By targeting both the host protease Cathepsin L, which is involved in the processing of the viral spike protein for cell entry, and the viral Main Protease (Mpro or 3CLpro), essential for cleaving the viral polyprotein into functional units, Mpro-IN-4 presents a multi-pronged antiviral strategy. This guide summarizes its inhibitory potency and provides detailed experimental protocols for its characterization.

Quantitative Data

The inhibitory activity of this compound against its two primary targets has been quantified by determining its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Enzyme | IC50 Value |

| SARS-CoV-2 Main Protease (Mpro) | 900 nM[1][2] |

| Human Cathepsin L (CatL) | 60 nM[1][2] |

Mechanism of Action: Dual Inhibition

This compound's mechanism of action is centered on the simultaneous inhibition of two key proteases. This dual inhibition is a promising strategy for potent antiviral efficacy and potentially a higher barrier to the development of viral resistance.

References

Dual Inhibition of SARS-CoV-2 Mpro and Cathepsin L by Mpro-IN-4: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor of the viral main protease (Mpro) and the host's Cathepsin L (CatL). Mpro-IN-4, also referred to as SM141 in seminal research, demonstrates significant antiviral activity against SARS-CoV-2 by targeting two distinct and critical stages of the viral lifecycle: replication and entry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the inhibitor's activity, the experimental protocols used for its characterization, and a visualization of the relevant biological pathways.

Core Concepts: A Dual-Targeting Antiviral Strategy

The antiviral efficacy of Mpro-IN-4 stems from its ability to simultaneously inhibit two key proteases:

-

SARS-CoV-2 Main Protease (Mpro): A viral cysteine protease essential for cleaving the viral polyproteins into functional non-structural proteins. This process is a prerequisite for the assembly of the viral replication and transcription complex. Inhibition of Mpro directly halts viral replication.

-

Human Cathepsin L (CatL): A host cysteine protease located in the endosomes. Cathepsin L is crucial for the proteolytic cleavage of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting Cathepsin L, Mpro-IN-4 blocks a key pathway for viral entry into host cells.

The dual-inhibition strategy offers a promising therapeutic approach, as it targets both a viral and a host factor, potentially leading to a higher barrier to the development of viral resistance.

Quantitative Data Summary

The inhibitory activity of Mpro-IN-4 has been characterized through a series of biochemical and cell-based assays. The key quantitative data are summarized in the table below for clear comparison.

| Target/Assay | Inhibitor | IC50/EC50 | Cell Line |

| SARS-CoV-2 Mpro | Mpro-IN-4 (SM141) | 900 nM | - |

| Human Cathepsin L | Mpro-IN-4 (SM141) | 60 nM | - |

| SARS-CoV-2 Replication | Mpro-IN-4 (SM141) | 8.2 nM | A549-hACE2 |

Table 1. Summary of the inhibitory concentrations of Mpro-IN-4 against its molecular targets and its antiviral efficacy in a cell-based assay.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by Mpro-IN-4 and a typical experimental workflow for its evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Mpro-IN-4 (SM141).

SARS-CoV-2 Mpro Inhibition Assay (Biochemical)

-

Principle: This assay measures the ability of Mpro-IN-4 to inhibit the proteolytic activity of recombinant Mpro on a fluorogenic substrate.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

Mpro-IN-4 (or SM141) at various concentrations

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

A solution of recombinant Mpro is pre-incubated with varying concentrations of Mpro-IN-4 in the assay buffer for a defined period (e.g., 60 minutes) at room temperature in the dark.

-

The enzymatic reaction is initiated by the addition of the fluorogenic Mpro substrate.

-

The fluorescence intensity is monitored kinetically over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

The IC50 value is determined by plotting the percentage of Mpro inhibition against the logarithm of the Mpro-IN-4 concentration and fitting the data to a dose-response curve.

-

Human Cathepsin L Inhibition Assay (Biochemical)

-

Principle: This assay quantifies the inhibition of recombinant human Cathepsin L activity by Mpro-IN-4 using a fluorogenic substrate.

-

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT)

-

Mpro-IN-4 (or SM141) at various concentrations

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Recombinant human Cathepsin L is pre-incubated with a range of Mpro-IN-4 concentrations in the assay buffer.

-

The reaction is started by adding the fluorogenic Cathepsin L substrate.

-

The increase in fluorescence due to the cleavage of the substrate is measured over time using a fluorescence plate reader (e.g., 380 nm excitation and 460 nm emission).

-

Initial reaction rates are determined from the kinetic reads.

-

The IC50 value is calculated by plotting the percent inhibition versus the log of the inhibitor concentration.

-

SARS-CoV-2 Antiviral Activity Assay (Cell-Based)

-

Principle: This assay determines the efficacy of Mpro-IN-4 in inhibiting SARS-CoV-2 replication in a relevant human cell line.

-

Materials:

-

A549 cells expressing human ACE2 (A549-hACE2)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Mpro-IN-4 (or SM141) at various concentrations

-

Reagent for quantifying viral RNA (e.g., RT-qPCR primers and probes targeting the SARS-CoV-2 N gene)

-

96-well cell culture plates

-

-

Procedure:

-

A549-hACE2 cells are seeded in 96-well plates and incubated overnight.

-

The cells are pre-treated with serial dilutions of Mpro-IN-4 for a specified time (e.g., 2 hours).

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 24-48 hours), the cell supernatant is collected.

-

Viral RNA is extracted from the supernatant and quantified using RT-qPCR.

-

The EC50 value, the concentration at which a 50% reduction in viral RNA is observed, is calculated by fitting the data to a dose-response curve.

-

Cytotoxicity Assay (Cell-Based)

-

Principle: This assay assesses the toxicity of Mpro-IN-4 on the host cells to ensure that the observed antiviral activity is not due to cell death.

-

Materials:

-

A549-hACE2 cells

-

Cell culture medium

-

Mpro-IN-4 (or SM141) at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo)

-

96-well cell culture plates

-

Luminometer

-

-

Procedure:

-

A549-hACE2 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with the same concentrations of Mpro-IN-4 as used in the antiviral assay.

-

After the same incubation period as the antiviral assay, the cell viability reagent is added to the wells.

-

The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

The CC50 (50% cytotoxic concentration) is determined from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.

-

Conclusion

This compound represents a promising class of dual-target inhibitors for the potential treatment of COVID-19. Its ability to concurrently block viral replication and entry provides a robust mechanism of action. The experimental protocols detailed herein offer a standardized framework for the evaluation of this and similar compounds, facilitating further research and development in the field of antiviral therapeutics. The comprehensive data and methodologies presented in this guide are intended to support the scientific community in the ongoing effort to combat SARS-CoV-2 and future coronavirus threats.

References

initial toxicity screening of SARS-CoV-2 Mpro-IN-4

An In-depth Technical Guide to the Initial Toxicity Screening of a Novel SARS-CoV-2 Mpro Inhibitor

Disclaimer: No specific public data was found for a compound designated "SARS-CoV-2 Mpro-IN-4." This guide has been compiled based on established methodologies and publicly available data for various investigational SARS-CoV-2 main protease (Mpro) inhibitors. The data and protocols presented herein are representative examples for the purpose of illustrating a typical initial toxicity screening workflow for a novel Mpro inhibitor.

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3][4][5] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins essential for the virus's life cycle.[2][3][5] The inhibition of Mpro can effectively block viral replication.[3][4] Initial toxicity screening is a crucial step in the preclinical development of any new Mpro inhibitor to assess its safety profile before it can be considered for further studies. This guide outlines the core components of such a screening process.

In Vitro Toxicity Assessment

The initial phase of toxicity screening is typically conducted using in vitro cell-based assays to determine the cytotoxic effects of the compound on various cell lines.

Quantitative Cytotoxicity Data

The following table summarizes representative quantitative data from in vitro cytotoxicity assays for a hypothetical novel SARS-CoV-2 Mpro inhibitor.

| Assay Type | Cell Line | Endpoint | Result | Selectivity Index (SI) |

| Cytotoxicity | Vero E6 | CC50 | > 200 µM | > 70.9 |

| Cytotoxicity | 293T-VeroE6 | CC50 | > 35 µM | - |

| Cytotoxicity | HFF-1 | IC50 | 41.2 µM | - |

| Antiviral Activity | Vero E6 | EC50 | 2.82 µM | - |

-

CC50 (50% cytotoxic concentration): The concentration of a compound that causes the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity.

-

EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. In this context, it refers to the concentration required to inhibit viral replication by 50%.

-

Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value is desirable as it indicates that the compound is more toxic to the virus than to the host cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing cell viability.

-

Cell Seeding:

-

Human normal fibroblast (HFF-1) cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

-

The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

The test compound is serially diluted in cell culture medium to achieve a range of concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the diluted compound.

-

A set of wells is treated with vehicle control (e.g., DMSO) and another set is left as untreated controls.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage of the untreated control.

-

The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Toxicity Assessment

Following promising in vitro results, preliminary in vivo toxicity studies are conducted in animal models to evaluate the compound's safety in a whole organism.

Quantitative In Vivo Toxicity Data

The following table presents example data from an acute in vivo toxicity study in mice.

| Animal Model | Route of Administration | Dosage | Observation Period | Key Findings |

| C57BL/6 Mice | Intravenous | Up to 50 mg/kg | 14 days | No significant toxicity observed |

| C57BL/6 Mice | Oral | Up to 100 mg/kg | 14 days | No adverse effects reported |

Experimental Protocol: Acute In Vivo Toxicity Study

This protocol provides a general outline for an acute toxicity study in mice.

-

Animal Acclimatization:

-

Healthy C57BL/6 mice (6-8 weeks old) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Animals have free access to food and water.

-

-

Compound Administration:

-

The test compound is formulated in a suitable vehicle (e.g., saline, PEG400).

-

A single dose of the compound is administered to different groups of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

-

A control group receives only the vehicle.

-

-

Observation:

-

The animals are closely monitored for any signs of toxicity, such as changes in behavior, weight loss, and mortality, for a period of 14 days.

-

Body weight is recorded daily for the first week and then weekly.

-

-

Pathological Analysis:

-

At the end of the observation period, the animals are euthanized.

-

Major organs (e.g., liver, kidneys, lungs, heart, spleen) are collected for macroscopic and microscopic pathological examination to identify any signs of tissue damage.

-

Signaling Pathways and Workflows

Visualizing experimental workflows and logical relationships can aid in understanding the toxicity screening process.

Experimental Workflow for Initial Toxicity Screening

Caption: Workflow for initial toxicity screening of a novel Mpro inhibitor.

Conclusion

The initial toxicity screening of a novel SARS-CoV-2 Mpro inhibitor is a multi-step process involving both in vitro and in vivo assessments. A favorable toxicity profile, characterized by high CC50 values and a high selectivity index, is essential for the advancement of a compound to further preclinical and clinical development. The methodologies and data presented in this guide provide a foundational understanding of this critical phase in antiviral drug discovery.

References

- 1. The SARS-CoV-2 main protease doesn't induce cell death in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2 Mpro-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, processing viral polyproteins into functional units.[1][2][3][4][5] This critical role makes it a prime target for the development of antiviral therapeutics.[2][4] SARS-CoV-2 Mpro-IN-4 is a potent dual inhibitor of the main protease (Mpro) and Cathepsin L (CatL).[6][7] Inhibition of Mpro directly blocks the viral replication cycle, while Cathepsin L inhibition can interfere with viral entry into host cells.[6][7][8] These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture models.

Mechanism of Action

SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at eleven specific sites.[1][5] This proteolytic activity is crucial for the formation of the viral replication and transcription complex.[3] Mpro inhibitors, such as Mpro-IN-4, typically bind to the active site of the enzyme, preventing substrate binding and subsequent cleavage of the polyproteins, thereby halting viral replication.[2]

Data Presentation

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| Mpro IC50 | 900 nM | - | [6] |

| Cathepsin L IC50 | 60 nM | - | [6] |

| Antiviral IC50 | 8.2 nM | hACE2-A549 | [6][7] |

Experimental Protocols

Antiviral Activity Assay using Cytopathic Effect (CPE) Reduction

This protocol determines the concentration at which this compound inhibits virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell lines like hACE2-A549)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

Biosafety Level 3 (BSL-3) facility and procedures

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM with 2% FBS. A suggested starting concentration range is 0.1 nM to 10 µM.

-

Infection and Treatment:

-

In a BSL-3 facility, remove the culture medium from the cells.

-

Add the diluted Mpro-IN-4 to the wells.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).

-

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

CPE Observation: Observe the cells under a microscope for cytopathic effects.

-

Viability Assay: Quantify cell viability using an assay like CellTiter-Glo® according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound to the host cells.

Materials:

-

Vero E6 cells (or the cell line used in the antiviral assay)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar cytotoxicity assay kit[9]

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium, mirroring the concentrations used in the antiviral assay. Add the diluted compound to the cells. Include a "vehicle control" (cells treated with the same concentration of DMSO or solvent as the compound).

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Cytotoxicity Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9] Measure the absorbance at 450 nm using a microplate reader.[9]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration. The therapeutic index (TI) can be calculated as CC50/EC50.

Gain-of-Function Reporter Assay for Mpro Inhibition

This assay provides a more direct measure of Mpro inhibition within living cells.[10][11] It utilizes a reporter construct that produces a fluorescent signal only when Mpro activity is inhibited.[10][11]

Materials:

-

HEK293T cells

-

Reporter plasmid expressing a fusion protein (e.g., eGFP flanked by Mpro cleavage sites)

-

Transfection reagent

-

This compound

-

96-well plates

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Transfection: Seed HEK293T cells in a 96-well plate and transfect them with the Mpro reporter plasmid.

-

Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound.

-

Incubation: Incubate for 24-48 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or quantify the percentage of fluorescent cells using flow cytometry.

-

Data Analysis: Calculate the IC50 value for Mpro inhibition by plotting the fluorescence signal against the compound concentration.

Visualizations

Caption: Workflow for the antiviral CPE reduction assay.

Caption: SARS-CoV-2 Mpro inhibition by Mpro-IN-4.

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. ecdc.europa.eu [ecdc.europa.eu]

- 9. dojindo.com [dojindo.com]

- 10. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

Application Notes and Protocols for SARS-CoV-2 Mpro-IN-4 in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred intensive research into antiviral therapeutics. A key target for drug development is the viral Main Protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and, consequently, for viral replication. Additionally, host proteases, such as Cathepsin L (CatL), are involved in the viral entry process. SARS-CoV-2 Mpro-IN-4 is a potent dual inhibitor, targeting both the viral Mpro and the host Cathepsin L, offering a multi-pronged approach to disrupting the viral life cycle.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in in vitro viral replication assays.

Mechanism of Action

This compound exerts its antiviral effect through the dual inhibition of two critical proteases:

-

SARS-CoV-2 Main Protease (Mpro): After the viral RNA is translated into two large polyproteins (pp1a and pp1ab), Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps). These nsps are essential for the assembly of the replicase-transcriptase complex (RTC), which orchestrates viral genome replication and transcription. By inhibiting Mpro, this compound directly halts the maturation of these essential viral proteins, thereby blocking viral replication.[1][4]

-

Cathepsin L (CatL): This host cysteine protease is located in the endosomes and is involved in the proteolytic activation of the SARS-CoV-2 spike (S) protein. For viral entry via the endocytic pathway, the S protein needs to be cleaved to expose the fusion peptide, which facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. By inhibiting Cathepsin L, this compound can block this critical step of viral entry, particularly in cell types where this pathway is prominent.[1][5][6]

The dual-targeting nature of this compound provides a robust antiviral strategy, simultaneously impeding viral replication within the host cell and preventing the initial entry of the virus.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency against its targets and its effect on viral replication and host cell viability.

| Parameter | Target/Assay | Value | Cell Line | Reference |

| IC50 | SARS-CoV-2 Main Protease (Mpro) | 900 nM | - | [2][3] |

| IC50 | Cathepsin L (CatL) | 60 nM | - | [2][3] |

| EC50 | SARS-CoV-2 Viral Replication | 8.2 nM | A549-hACE2 | [1][2][3] |

| CC50 | Cytotoxicity | > 50 µM | A549-hACE2 | [1] |

| Selectivity Index (SI) | (CC50 / EC50) | > 6097 | A549-hACE2 | Calculated |

Experimental Protocols

Protocol 1: SARS-CoV-2 Viral Replication Assay using a Nanoluciferase Reporter Virus

This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound using a SARS-CoV-2 strain engineered to express Nanoluciferase (NanoLuc).

Materials:

-

A549 cells stably expressing human ACE2 (A549-hACE2)

-

SARS-CoV-2 expressing Nanoluciferase (SARS-CoV-2-Nluc)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well, black, clear-bottom tissue culture plates

-

Nano-Glo® Luciferase Assay System

-

Luminometer plate reader

-

Appropriate Personal Protective Equipment (PPE) and Biosafety Level 3 (BSL-3) containment facility.

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549-hACE2 cells.

-

Seed 2.5 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a confluent monolayer.

-

-

Compound Preparation and Pre-treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 µM). Include a DMSO-only vehicle control.

-

Carefully remove the medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate for 2 hours at 37°C and 5% CO2.

-

-

Viral Infection:

-

Thaw the SARS-CoV-2-Nluc virus stock on ice and dilute in serum-free medium to achieve a Multiplicity of Infection (MOI) of 0.025.

-

After the 2-hour pre-treatment, remove the compound-containing medium.

-

Infect the cells by adding 50 µL of the diluted virus to each well.

-

Incubate for 45 minutes at 37°C and 5% CO2 to allow for viral adsorption.

-

-

Post-Infection Treatment:

-

After the adsorption period, carefully remove the viral inoculum.

-

Add 100 µL of fresh medium containing the corresponding concentrations of this compound (or DMSO vehicle) to each well.

-

Incubate for 48 hours at 37°C and 5% CO2.

-

-

Quantification of Viral Replication:

-

After the 48-hour incubation, add 50 µL of Nano-Glo® Luciferase Assay substrate to each well.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the DMSO-treated control wells (0% inhibition) and mock-infected wells (100% inhibition).

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter non-linear regression curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cytotoxicity Assay

This protocol determines the half-maximal cytotoxic concentration (CC50) of this compound.

Materials:

-

A549-hACE2 cells

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or MTT/XTT assay kit)

-

Plate reader (Luminometer or Spectrophotometer)

Procedure:

-

Cell Seeding:

-

Seed A549-hACE2 cells in a 96-well plate at the same density as the viral replication assay (2.5 x 10^4 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium, mirroring the concentrations used in the antiviral assay. Include a DMSO-only vehicle control and a no-cell background control.

-

Remove the medium from the cells and add 100 µL of the diluted compound solutions.

-

Incubate for the same duration as the viral replication assay (e.g., 48 hours) at 37°C and 5% CO2.

-

-

Quantification of Cell Viability:

-

Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for CellTiter-Glo®, add a volume of reagent equal to the volume of cell culture medium in the well.

-

Incubate as recommended (e.g., 10 minutes at room temperature).

-

Measure the luminescence or absorbance using the appropriate plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells (100% viability).

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the CC50 value by fitting the data to a four-parameter non-linear regression curve.

-

Visualizations

Caption: Experimental workflow for the SARS-CoV-2 viral replication assay.

Caption: Dual mechanism of action of this compound.

References

- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

Determining the IC50 of SARS-CoV-2 Mpro Inhibitors In Vitro: A Representative Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of a representative SARS-CoV-2 main protease (Mpro) inhibitor, herein referred to as Mpro-IN-4, in an in vitro setting. The main protease is an essential enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[1][2][3] The methodologies outlined below are based on established fluorescence resonance energy transfer (FRET) assays, a common and robust method for screening Mpro inhibitors.[1][4]

Mechanism of Action of Mpro Inhibitors